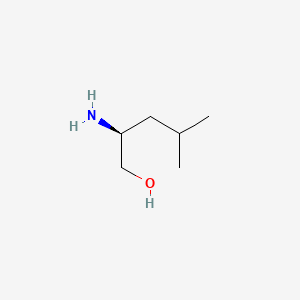

L-Leucinol

Vue d'ensemble

Description

L-Leucinol, également connu sous le nom de (S)-2-amino-4-méthyl-1-pentanol, est un composé organique appartenant à la classe des aminoalcools. Il s'agit d'une molécule chirale avec une rotation optique spécifique, ce qui en fait un composé important dans diverses applications biochimiques et pharmaceutiques. This compound est un liquide visqueux clair, incolore à jaune pâle, soluble dans l'eau et divers solvants organiques tels que les alcools et les éthers .

Applications De Recherche Scientifique

L-Leucinol a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de divers composés énantiomériquement purs.

Biologie : this compound est utilisé dans l'étude des mécanismes enzymatiques et des interactions protéine-ligand.

Industrie : this compound est utilisé dans la production de catalyseurs chiraux et comme agent de résolution en chromatographie.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, this compound peut agir comme un ligand pour certaines enzymes et certains récepteurs, modulant leur activité. Par exemple, il peut inhiber l'aminopeptidase N en se liant à son site actif, empêchant ainsi l'enzyme de cliver les liaisons peptidiques . De plus, this compound peut influencer les voies de signalisation cellulaire en interagissant avec les transporteurs et les récepteurs de la membrane cellulaire .

Composés similaires :

L-Leucine : Un acide aminé essentiel ayant une structure similaire mais dépourvu du groupe hydroxyle présent dans le this compound.

L-Isoleucine : Un autre acide aminé à chaîne ramifiée avec une configuration différente de la chaîne latérale.

L-Valine : Un acide aminé à chaîne ramifiée avec une chaîne latérale plus courte.

Unicité : L'unicité du this compound réside dans sa nature chirale et la présence de groupes fonctionnels amino et hydroxyle. Cette double fonctionnalité lui permet de participer à un éventail plus large de réactions chimiques par rapport à ses analogues. De plus, sa capacité à agir comme un bloc de construction chiral la rend précieuse dans la synthèse de composés énantiomériquement purs .

Mécanisme D'action

Target of Action

L-Leucinol primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival . It also targets the l-type amino acid transporter 1 (LAT1) , which is responsible for leucine uptake in cells .

Mode of Action

The activation of mTORC1 by this compound is a two-step process: the cellular uptake by LAT1 and the activation of mTORC1 following transport . The structural requirement for recognition by LAT1 includes carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain . For mTORC1 activation, it additionally requires a fixed distance between carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at α-carbon .

Biochemical Pathways

This compound affects the mTOR signaling pathway . It stimulates the metabolic state of bacteria, especially the TCA cycle, which increases the working efficiency of the electron transfer chain . This leads to an increase in intracellular NADH, ATP concentration, and reactive oxygen species level .

Pharmacokinetics

It’s known that acetylation of leucine switches its uptake into cells from lat1 to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . Both the kinetics of MCT1 and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucinol .

Result of Action

Exogenous this compound increases the killing effect of sarafloxacin on drug-resistant Salmonella and other clinically resistant Salmonella serotypes . It also increases the intracellular reactive oxygen species level .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficiency of antibiotics is closely related to the metabolic state of bacteria . .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L-Leucinol peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réduction de la L-leucine en utilisant un agent réducteur tel que l'hydrure de lithium et d'aluminium. La réaction a généralement lieu dans un solvant anhydre comme l'éther diéthylique sous une atmosphère inerte afin d'éviter l'oxydation .

Méthodes de production industrielle : Dans les milieux industriels, this compound peut être produit par hydrogénation catalytique du chlorhydrate de L-leucine en présence d'un catalyseur métallique tel que le palladium sur carbone. La réaction est réalisée sous haute pression et haute température pour obtenir des rendements élevés .

Analyse Des Réactions Chimiques

Types de réactions : L-Leucinol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les aldéhydes ou cétones correspondants en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Il peut être réduit davantage pour former des amines primaires en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : this compound peut participer à des réactions de substitution nucléophile où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Chlorure de thionyle pour convertir les groupes hydroxyle en chlorures.

Principaux produits :

Oxydation : Aldéhydes et cétones.

Réduction : Amines primaires.

Substitution : Halogénoalcanes.

Comparaison Avec Des Composés Similaires

L-Leucine: An essential amino acid with a similar structure but lacks the hydroxyl group present in L-Leucinol.

L-Isoleucine: Another branched-chain amino acid with a different side chain configuration.

L-Valine: A branched-chain amino acid with a shorter side chain.

Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of both amino and hydroxyl functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Additionally, its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds .

Propriétés

IUPAC Name |

(2S)-2-amino-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSSPAXIFBTOHY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032725 | |

| Record name | (S)-2-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7533-40-6 | |

| Record name | L-Leucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7533-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007533406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.